molecular formula C21H14Br2N2O2 B110063 1,3-bis(4-Bromophenyl)-5-phenyl-2,4-imidazolidinedione CAS No. 878533-35-8

1,3-bis(4-Bromophenyl)-5-phenyl-2,4-imidazolidinedione

Cat. No.: B110063
CAS No.: 878533-35-8
M. Wt: 486.2 g/mol
InChI Key: ROASQEPZAKGACK-UHFFFAOYSA-N
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Description

1,3-bis(4-Bromophenyl)-5-phenyl-2,4-imidazolidinedione is a synthetic organic compound that belongs to the class of imidazolidinediones This compound is characterized by the presence of two bromophenyl groups and one phenyl group attached to an imidazolidinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(4-Bromophenyl)-5-phenyl-2,4-imidazolidinedione typically involves the reaction of 4-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as acetic anhydride, to yield the imidazolidinedione core. The reaction conditions often require refluxing the mixture in an appropriate solvent, such as ethanol or acetic acid, for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-bis(4-Bromophenyl)-5-phenyl-2,4-imidazolidinedione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The imidazolidinedione core can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1,3-bis(4-Bromophenyl)-5-phenyl-2,4-imidazolidinedione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-bis(4-Bromophenyl)-5-phenyl-2,4-imidazolidinedione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The exact pathways involved depend on the specific biological system being studied. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-bis(4-Bromophenyl)-2-propanone: This compound shares the bromophenyl groups but has a different core structure.

    1,3-bis(4-Fluorophenyl)-5-phenyl-2,4-imidazolidinedione: Similar structure but with fluorine atoms instead of bromine.

Uniqueness

1,3-bis(4-Bromophenyl)-5-phenyl-2,4-imidazolidinedione is unique due to its specific combination of bromophenyl and phenyl groups attached to the imidazolidinedione core. This unique structure imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Br2N2O2/c22-15-6-10-17(11-7-15)24-19(14-4-2-1-3-5-14)20(26)25(21(24)27)18-12-8-16(23)9-13-18/h1-13,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROASQEPZAKGACK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)N(C(=O)N2C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474409
Record name 1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878533-35-8
Record name 1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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